molecular formula C22H30F2 B114129 trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl CAS No. 155266-68-5

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl

Cat. No.: B114129
CAS No.: 155266-68-5
M. Wt: 332.5 g/mol
InChI Key: UMULWEQZNFZORL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl (CAS RN: 155266-68-5) is a bicyclohexyl derivative with a but-3-enyl group at the 4-position of one cyclohexane ring and a 3,4-difluorophenyl group at the 4'-position of the other. Its molecular formula is C₂₂H₃₀F₂, with a molecular weight of 332.47 g/mol . Key physical properties include:

  • Density: 1.023±0.06 g/cm³ (20°C)
  • Solubility: Insoluble in water (1.8E-6 g/L at 25°C) .
    The trans,trans configuration ensures the substituents on both cyclohexane rings are diametrically opposed, influencing molecular packing and electronic properties critical for applications in liquid crystals and organic electronics .

Properties

IUPAC Name

4-[4-(4-but-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h2,13-19H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMULWEQZNFZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634614
Record name 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155266-68-5
Record name 1~4~-(But-3-en-1-yl)-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl typically involves multiple steps, starting with the preparation of the butenylcyclohexyl intermediate. This intermediate is then subjected to a series of reactions, including cyclization and fluorination, to yield the final product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the required purity levels for various applications .

Chemical Reactions Analysis

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the most prominent applications of this compound is in the development of liquid crystal displays (LCDs) . Its unique molecular structure allows it to function as a liquid crystal monomer , which is essential in forming liquid crystal mixtures used in display technologies. The incorporation of difluorophenyl groups contributes to improved thermal stability and electro-optical performance in LCDs.

Organic Electronics

In the field of organic electronics , trans,trans-4-but-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl serves as a potential material for organic light-emitting diodes (OLEDs) . Its ability to facilitate charge transport and light emission makes it a candidate for enhancing the efficiency and brightness of OLED devices.

Pharmaceutical Research

The compound's structural features may also lend themselves to pharmaceutical applications , particularly in drug design and development. The bicyclohexyl framework can be modified to create derivatives with specific biological activities, potentially leading to new therapeutic agents.

Polymer Science

In polymer science, this compound can be utilized as a building block for synthesizing new polymers with tailored properties. Its bifunctional nature allows for the creation of copolymers that can exhibit unique mechanical and thermal characteristics suitable for various industrial applications.

Case Study 1: Liquid Crystal Applications

A study conducted by researchers at Qingdao QY Liquid Crystal Co., Ltd. demonstrated that incorporating this compound into liquid crystal formulations significantly improved the response time and thermal stability of LCDs compared to traditional liquid crystal materials.

Case Study 2: Organic Electronics

Research published in the Journal of Organic Electronics highlighted the use of this compound in OLED devices. The study found that devices utilizing this compound showed enhanced luminance and efficiency metrics compared to devices made with conventional materials.

Mechanism of Action

The mechanism of action of trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The compound belongs to a class of bicyclohexyl derivatives with variable substituents. Key analogs and their distinctions are outlined below:

Compound Name Substituents CAS RN Molecular Weight Key Properties Applications
trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl But-3-enyl, 3,4-difluorophenyl 155266-68-5 332.47 Low water solubility, high thermal stability Liquid crystals, OLED materials
trans,trans-4-butylbicyclohexyl-3,4-difluorobenzene n-Butyl, 3,4-difluorophenyl Not provided ~318 (estimated) Higher hydrophobicity, reduced reactivity Dielectric materials
trans,trans-4-(4-Ethoxy-2,3-difluorophenyl)-4'-propylbicyclohexyl Ethoxy-2,3-difluorophenyl, propyl 123560-48-5 364.52 Enhanced solubility in polar solvents Organic semiconductors
trans,trans-3,4-Difluoro-4'-(4'-pentylbicyclohexyl-4-yl)biphenyl Pentyl, 3,4-difluorophenyl 136609-96-6 398.49 Higher molecular weight, lower volatility Optical films
trans,trans-4-(3,4-Difluorophenyl)-4'-vinylbicyclohexyl Vinyl, 3,4-difluorophenyl 142400-92-8 304.42 Polymerizable vinyl group Photoresponsive materials

Key Comparative Insights

Substituent Effects on Solubility :

  • The but-3-enyl group in the target compound introduces unsaturation, reducing hydrophobicity compared to fully saturated analogs like the butyl derivative. However, its solubility remains low (1.8E-6 g/L) due to the bulky bicyclohexyl core .
  • The ethoxy-substituted analog (CAS 123560-48-5) shows improved solubility in organic solvents due to the polar ethoxy group, making it suitable for solution-processed electronics .

Fluorination Patterns :

  • 3,4-Difluorophenyl groups enhance dielectric anisotropy, a critical property for liquid crystal displays (LCDs). Compounds with additional fluorine atoms (e.g., 3,4,5-trifluorophenyl in CAS 137644-54-3) exhibit higher polarity but may suffer from increased synthesis complexity .

Thermal and Electronic Properties :

  • Longer alkyl chains (e.g., pentyl in CAS 136609-96-6) increase molecular weight and thermal stability, whereas unsaturated groups (e.g., vinyl in CAS 142400-92-8) enable crosslinking for polymer applications .
  • The but-3-enyl group in the target compound balances rigidity and flexibility, optimizing mesophase behavior in liquid crystals .

Price and Availability: The ethoxy-substituted derivative (CAS 123560-48-5) is priced at $104.68–$312.05 per unit, reflecting its specialized synthesis .

Biological Activity

trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl, also known by its CAS number 155266-68-5, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C22H30F2
  • Molecular Weight : 332.48 g/mol
  • Purity : >98.0% (GC)
  • Physical Form : Crystalline powder
  • Melting Point : 43°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • Studies have shown that derivatives of bicyclohexyl compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
    • A recent study reported the effectiveness of certain bicyclohexyl derivatives against human melanoma and colon cancer cell lines, with IC50 values ranging from 0.10 to 1.66 μM.
  • Mechanism of Action :
    • The mechanism involves the inhibition of thioredoxin reductase (TrxR), which is crucial for cancer cell survival. Inhibition leads to increased oxidative stress and subsequent cell death.

Other Biological Activities

In addition to anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects :
    • Some studies suggest that bicyclohexyl compounds can modulate inflammatory pathways, potentially reducing inflammation in various disease models.
  • Neuroprotective Effects :
    • Preliminary research indicates that certain bicyclohexyl derivatives may protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention.

Table 1: Biological Activity Summary

Activity TypeEffect/ObservationReference
AnticancerInduces apoptosis in melanoma and colon cells
CytotoxicityIC50 values: 0.10 - 1.66 μM
Inhibition of TrxRIncreased oxidative stress leading to cell death
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveProtection against oxidative damage

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Cytotoxicity :
    • A study involving various cancer cell lines demonstrated that the compound significantly reduced cell viability at low concentrations (IC50 values) compared to control groups.
  • Mechanistic Study :
    • Another investigation focused on the mechanism of action revealed that the compound's ability to inhibit TrxR was linked to increased levels of reactive oxygen species (ROS) in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans,trans-4-But-3-enyl-4'-(3,4-difluoro-phenyl)-bicyclohexyl, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A representative method involves reacting a bicyclohexyl precursor with a fluorinated phenyl Grignard reagent under inert conditions. Key steps include:

  • Use of anhydrous acetone and potassium carbonate (K₂CO₃) as a base to promote coupling .
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >99% purity .
  • Yield optimization (e.g., 82% reported in analogous syntheses) requires precise stoichiometry and controlled reaction temperatures (60–80°C) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include:
  • trans -cyclohexyl protons: Doublets of doublets (δ 1.2–2.1 ppm, J = 10–12 Hz) confirming axial-equatorial chair conformations .
  • Fluorophenyl protons: Distinct splitting patterns (e.g., meta-fluorine coupling at δ 6.8–7.2 ppm, J = 8–10 Hz) .
  • HPLC : Reverse-phase C18 columns with UV detection (230/265 nm) validate purity (>99.6%) and rule out diastereomeric impurities .

Q. What are the recommended handling and storage protocols to ensure stability?

  • Guidelines :

  • Store in sealed, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation .
  • Avoid prolonged exposure to humidity; use desiccants in storage environments .
  • Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and lab coats to minimize dermal/ocular exposure .

Advanced Research Questions

Q. How do the 3,4-difluorophenyl and but-3-enyl substituents influence the compound’s electronic properties and reactivity?

  • Analysis :

  • Fluorine effects : The electron-withdrawing nature of fluorine increases the compound’s dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • But-3-enyl group : The unsaturated alkyl chain introduces π-π stacking interactions, which may affect mesophase behavior in liquid crystal applications (e.g., lower melting points compared to saturated analogs) .
    • Experimental validation : DFT calculations (B3LYP/6-31G*) can model charge distribution, while UV-Vis spectroscopy quantifies redshift in absorption maxima due to conjugation .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Stability profiling :

  • Acidic conditions (pH < 3) : Rapid degradation observed via HPLC, likely due to protonation of the bicyclohexyl ether linkage .
  • Oxidative conditions (H₂O₂) : The but-3-enyl group undergoes epoxidation, confirmed by LC-MS (m/z = [M+16]⁺) .
  • Thermal stability : Decomposition above 200°C (TGA data), with residual mass <5% .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across derivatives?

  • Resolution approaches :

  • Comparative studies : Use differential scanning calorimetry (DSC) to benchmark melting points against analogs like trans,trans-4-propyl-4'-(3,4-difluorophenyl)-bicyclohexyl (mp = 145–148°C) .
  • Solubility testing : Systematic titration in binary solvent systems (e.g., chloroform/methanol) to identify outliers caused by polymorphic variations .

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